Fmoc-Asp(OtBu)-ol
Overview
Description
Fmoc-Asp(OtBu)-ol is a compound that belongs to the class of amino acid derivatives. It is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a tert-butyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp(OtBu)-ol typically involves the protection of amino acids. One common method is the mixed anhydride method, where the corresponding protected amino acid is reacted with sodium azide (NaN3) using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . The reaction conditions usually involve maintaining a stable temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale peptide synthesis techniques. These methods ensure the compound’s purity and yield by optimizing reaction conditions and using high-quality reagents. The compound is often isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Asp(OtBu)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced amino acid derivatives .
Scientific Research Applications
Fmoc-Asp(OtBu)-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of Fmoc-Asp(OtBu)-ol involves its role as a protective group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group of the amino acid, preventing unwanted reactions during peptide chain elongation. The tert-butyl ester protects the carboxyl group, ensuring selective reactions at the amino group . The compound’s protective groups are removed under specific conditions, allowing the formation of the desired peptide sequence.
Comparison with Similar Compounds
Similar Compounds
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid: A lysine derivative used in peptide synthesis.
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(7-bromo-1H-indol-3-yl)propanoic acid: Another amino acid derivative used in biochemical research.
Uniqueness
Fmoc-Asp(OtBu)-ol is unique due to its specific protective groups, which provide stability and selectivity during peptide synthesis. Its structure allows for efficient protection and deprotection steps, making it a valuable compound in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
tert-butyl (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-21(26)12-15(13-25)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,25H,12-14H2,1-3H3,(H,24,27)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWAVDINBJTJNU-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454477 | |
Record name | Fmoc-Aspartimol(OtBu) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133565-45-4 | |
Record name | Fmoc-Aspartimol(OtBu) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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